4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a compound belonging to the class of pyrrolo[2,3-b]pyridines, which are heterocyclic organic compounds characterized by a fused pyrrole and pyridine structure. This compound is notable for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) and protein kinases, making it of interest in medicinal chemistry and drug development.
The compound can be synthesized through various methods involving modifications of existing pyrrolo[2,3-b]pyridine derivatives. It falls under the classification of nitrogen-containing heterocycles, which are widely studied for their pharmacological properties. The presence of both methyl and nitro groups enhances its reactivity and biological activity.
The synthesis of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves several steps:
For example, one method described involves the reaction of 5-(tri-fluoromethyl)-1H-pyrrolo[2,3-b]pyridine with m-dimethoxybenzaldehyde in the presence of potassium hydroxide at elevated temperatures to yield various derivatives in moderate yields .
The synthesis routes may vary based on the desired substitution patterns on the pyrrolo[2,3-b]pyridine core. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structures of the synthesized compounds .
4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine features a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. The molecular formula is , and its molecular weight is approximately 180.17 g/mol.
4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
Technical details regarding these reactions include reaction conditions such as temperature, solvents, and catalysts used to optimize yields .
The mechanism of action for 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine primarily involves its role as an inhibitor of fibroblast growth factor receptors and protein kinases.
Data from biological evaluations indicate that this compound exhibits potent inhibitory activities against FGFRs with varying IC50 values .
Relevant data from studies indicate that these properties are crucial for its application in drug formulations .
4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine has significant applications in:
The pyrrolo[2,3-b]pyridine nucleus, commonly termed 7-azaindole, represents a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with endogenous purines. This bicyclic aromatic system incorporates a bridgehead nitrogen atom that significantly enhances aqueous solubility and modifies electronic distribution compared to indole, improving pharmacokinetic properties such as membrane permeability and metabolic stability [6]. The 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine derivative (CAS: 1511867-22-3; MW: 177.16 g/mol) exemplifies this scaffold with targeted modifications—the electron-withdrawing nitro group at C5 enhances electrophilicity for nucleophilic substitution, while the C4 methyl group provides steric modulation [3]. Clinically, 7-azaindole derivatives form the core of FDA-approved kinase inhibitors including vemurafenib (BRAF V600E inhibitor) and pexidartinib (CSF1R inhibitor), validating the scaffold's therapeutic relevance [6]. The nitrogen-rich architecture enables dual hydrogen-bond donor-acceptor interactions with kinase hinge regions, mimicking ATP binding while conferring selectivity advantages.
Table 1: Comparative Physicochemical Properties of Azaindole Isomers
Isomer | LogP | Solubility (mg/mL) | Hydrogen Bonding Capacity |
---|---|---|---|
7-Azaindole | 1.32 | 12.5 | 2 Donor / 2 Acceptor |
Indole | 2.14 | 4.2 | 1 Donor / 1 Acceptor |
4-Methyl-5-nitro variant | 1.68* | ~8.3* | 1 Donor / 4 Acceptor |
*Estimated properties based on structural features [6]
Kinases represent prime therapeutic targets for pyrrolo[2,3-b]pyridine derivatives due to the scaffold's innate affinity for ATP-binding pockets. The 7-azaindole core forms canonical hydrogen bonds via N1-H (donor) and C3=N (acceptor) with kinase hinge residues, positioning C3, C5, and N1 for functionalization to enhance potency and selectivity [5] [6]. 4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine serves as a versatile intermediate for generating kinase-focused libraries: the nitro group facilitates palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or reduction to amines for downstream derivatization, enabling rapid access to C5-substituted analogues [2] [9]. Recent studies identified pyrrolo[2,3-b]pyridines as potent TNIK (Traf2- and Nck-interacting kinase) inhibitors (IC50 <1 nM), with the nitro-substituted derivatives exhibiting concentration-dependent IL-2 secretion inhibition, suggesting immunomodulatory potential [5]. Additionally, the electron-deficient nature of the nitroazaindole enhances interactions with catalytic lysine residues in epigenetic targets like HDACs, as evidenced by compound 22 (HDAC6 IC50 = 2.8 nM) [6].
Table 2: Kinase Inhibition Potency of Select Pyrrolo[2,3-b]pyridine Analogues
Compound | Target Kinase | IC50 (nM) | Key Substituents |
---|---|---|---|
PLX4720 (Vemurafenib) | BRAF V600E | 31 | C3-Arylsulfonamide |
Lead compound [5] | TNIK | <1 | C5-Aniline, C3-Cyano |
AZD6738 | ATR | 1 | N1-Piperazine, C3-Morpholino |
5b [8] | SRC | 2.19 µM (GI50) | C3-Oxime, C5-Triazole |
The therapeutic exploration of pyrrolo[2,3-b]pyridines originated with natural product isolation—variolin B from Antarctic sponges exhibited nanomolar cytotoxicity against P388 leukemia cells, illuminating the scaffold's anticancer potential [6]. Synthetic efforts accelerated in the 2000s, leveraging Duff formylation (C3-aldehydes) and nucleophilic aromatic substitution (C5 halides/nitro) to generate diversified libraries. The discovery of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1511867-22-3) emerged as a strategic intermediate enabling C5 diversification via nitro displacement/reduction, exemplified by its conversion to 3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 2092716-98-6) for subsequent cross-coupling [9]. Modern developments focus on hybrid pharmacophores: oxime-functionalized derivatives (e.g., (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one) inhibit Cdc7 kinase at IC50 = 7 nM, while triazole-conjugated variants demonstrate enhanced DNA binding and topoisomerase inhibition [2] [8]. This evolution underscores a transition from natural product mimics to rationally designed, multitargeting agents.
Table 3: Historical Milestones in Pyrrolo[2,3-b]pyridine Therapeutics
Year | Development | Significance |
---|---|---|
1990s | Variolin B isolation | Revealed scaffold's antiproliferative potential |
2005 | Vemurafenib discovery | First BRAF inhibitor using 7-azaindole core |
2011 | PLX4720 FDA approval | Validated kinase targeting applications |
2020 | TNIK inhibitors [5] | Sub-nM inhibitors with IL-2 modulation |
2024 | SRC inhibitors [8] | Hybrid oxime-triazole derivatives (GI50 = 2.19 µM) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1